[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid
描述
[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine-derived carboxylic acid characterized by a cyclopropyl-methyl-amino substituent at the 3-position of the piperidine ring and an acetic acid moiety at the 1-position. This compound is structurally analogous to several pharmacologically active piperidine derivatives, which often exhibit activity as receptor modulators or enzyme inhibitors. Its stereochemistry (R-configuration) is critical for binding affinity and selectivity, as seen in related compounds targeting opioid, chemokine, or neurotensin receptors .
属性
IUPAC Name |
2-[(3R)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-12(9-4-5-9)10-3-2-6-13(7-10)8-11(14)15/h9-10H,2-8H2,1H3,(H,14,15)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNEMXGMQFFSA-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCN(C1)CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Cyclopropyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with a cyclopropyl-methyl halide in the presence of a base.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of [®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
[®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the acetic acid moiety are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
[®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are summarized below, with key differences highlighted in substituents, stereochemistry, and biological activity.
Table 1: Structural and Functional Comparison of [(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic Acid and Analogs
*Estimated based on structural similarity to .
Key Structural Differences and Implications
Substituent Variations: The cyclopropyl-methyl-amino group in the target compound contrasts with benzyl-cyclopropyl-amino in and acetyl-cyclopropyl-amino in . The bulkier benzyl group in may enhance lipophilicity but reduce blood-brain barrier penetration compared to the methyl group in the target compound. The acetylated piperidine nitrogen in likely alters metabolic stability and receptor binding compared to the non-acetylated target compound.
Stereochemistry :
- The (R)-configuration at C3 is shared across analogs , which is critical for enantioselective interactions with chiral binding pockets in receptors. For example, (R)-enantiomers of piperidine derivatives often show higher affinity for opioid receptors than (S)-counterparts .
Biological Activity: Compounds like and (neurotensin receptor agonists) demonstrate that cyclopropyl and piperidine motifs are favorable for receptor engagement. The target compound’s acetic acid moiety may mimic endogenous ligands (e.g., chemokines) to modulate inflammatory pain pathways .
生物活性
[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique cyclopropyl group, which may influence its interaction with biological targets, such as enzymes and receptors. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The mechanism of action for [(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its binding to specific receptors and enzymes. The cyclopropyl moiety may enhance the compound's conformational rigidity, improving its binding affinity to target sites. The piperidine ring can interact with hydrophobic regions of proteins, while the amino-acetic acid portion can form hydrogen bonds with active site residues, facilitating enzyme inhibition or receptor activation .
Antimicrobial Properties
Research has indicated that [(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid exhibits significant antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains. For instance, compounds with similar piperidine structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 20 µM to 40 µM against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| [(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid | TBD | S. aureus, E. coli |
| Reference Compound (Ceftriaxone) | 0.1 - 4 | S. aureus, E. coli |
Enzyme Inhibition
[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid has been investigated for its potential as an enzyme inhibitor. Studies suggest that it can modulate the activity of certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in conditions such as diabetes and obesity.
Case Studies
A series of studies have been conducted to evaluate the pharmacological properties of piperidine derivatives similar to [(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid:
- Study on Antimicrobial Activity : A study published in MDPI evaluated various piperidine derivatives for their antibacterial properties against multi-drug resistant strains. The results indicated that certain derivatives exhibited potent activity at concentrations lower than traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
- Enzyme Interaction Studies : Another research focused on the interaction of piperidine derivatives with metabolic enzymes, revealing that these compounds could effectively inhibit key enzymes involved in glucose metabolism, potentially aiding in diabetes management .
常见问题
Q. What are the critical parameters for optimizing the synthesis of [(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid?
The synthesis involves multi-step organic reactions requiring precise control of temperature, solvent polarity, and reaction time to maximize yield and purity. Key steps include cyclopropane ring formation, piperidine functionalization, and chiral center preservation. For example, tert-butoxycarbonyl (Boc) protection of amines is critical to prevent side reactions during coupling steps. Post-synthesis purification via column chromatography or recrystallization ensures high enantiomeric excess (e.g., ≥98% by chiral HPLC) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR confirm hydrogen environments and carbon frameworks, respectively. For instance, the cyclopropyl group’s distinct proton splitting patterns (e.g., δ 0.5–1.5 ppm) and the piperidine ring’s axial/equatorial protons are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 269.18) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry and 3D conformation, essential for correlating structure with biological activity .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin 5-HT or dopamine D receptors) quantify affinity (K) using membrane preparations from transfected cells .
- Enzyme Inhibition Assays : Measure IC values against targets like monoamine oxidases (MAOs) via fluorometric or colorimetric substrates .
- Cellular Viability Assays : MTT or Alamar Blue tests assess cytotoxicity in HEK-293 or SH-SY5Y cell lines .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses in receptor active sites (e.g., opioid or chemokine receptors). Docking scores and hydrogen-bonding networks prioritize targets for experimental validation .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor complexes over 100+ ns to evaluate stability, binding free energy (MM/PBSA), and conformational changes .
- QSAR Modeling : Regression analyses correlate structural descriptors (e.g., log P, polar surface area) with activity data to guide derivative design .
Q. What strategies resolve contradictions in reported pharmacological data?
- Meta-Analysis : Pool data from independent studies (e.g., IC variability) to identify outliers using statistical tools (Grubbs’ test).
- Orthogonal Assays : Validate receptor binding with surface plasmon resonance (SPR) alongside functional assays (e.g., cAMP modulation) .
- Species-Specific Profiling : Compare activity across human vs. rodent receptors to explain interspecies discrepancies .
Q. How do structural modifications (e.g., cyclopropane vs. isopropyl groups) impact activity?
- Comparative SAR Studies : Synthesize analogs (e.g., replacing cyclopropyl with isopropyl) and test affinity/selectivity. For example, cyclopropane’s ring strain may enhance metabolic stability but reduce solubility .
- Pharmacokinetic Profiling : Assess log P (octanol-water partition), plasma protein binding, and microsomal stability to optimize bioavailability .
Q. What methodologies characterize the compound’s pharmacokinetic properties?
- log P Determination : Shake-flask method with HPLC-UV quantification .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Blood-Brain Barrier Penetration : Parallel artificial membrane permeability assay (PAMPA-BBB) predicts CNS availability .
Methodological Considerations
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC purification to ensure enantiopurity >99% .
- Data Reproducibility : Replicate synthesis and assays under controlled conditions (e.g., inert atmosphere, standardized cell lines) .
- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo studies, including IACUC approval for animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
